molecular formula C7H12S B2557102 Cyclohexen-1-ylmethanethiol CAS No. 2352715-65-0

Cyclohexen-1-ylmethanethiol

Cat. No.: B2557102
CAS No.: 2352715-65-0
M. Wt: 128.23
InChI Key: NYNUCRXMIKSERX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of 1,3-Cyclohexadien-1-Als involves the Diels–Alder cycloaddition . Another study discusses the synthesis of cyclohexanol intermediates from ring hydrogenation of phenol and alkylphenols .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . Tools like MolView can also be used to convert a drawn molecule into a 3D model .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, kinetic analysis of the gas-phase and liquid phase hydrogenation of toluene to methylcyclohexane on Ni catalysts was performed . Another study discusses the extraction of reaction templates using cheminformatics .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques . For a similar compound, 1-Cyclohexen-1-ylmethanol, properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, and molar refractivity have been reported .

Scientific Research Applications

Synthesis and Chemical Reactions

Sulfoxide-Directed Desymmetrisation of Cyclohexa-1,4-dienes

Cyclohexa-2,5-dien-1-ylmethanol derivatives undergo a series of reactions, including esterification and stereoselective cyclisation, with the aid of a chiral sulfoxide. This process demonstrates the chemical versatility of cyclohexene derivatives in synthesizing complex molecular structures (Elliott, El Sayed, & Ooi, 2007).

Cyclohexane Pyrolysis

The study of cyclohexane pyrolysis at low pressure provides insights into the formation of various radicals and stable products. This research is pivotal for understanding the degradation pathways and product formation, relevant to both cyclohexene and cyclohexane structures (Wang et al., 2012).

Environmental and Biological Applications

Degradation by Rhodococcus sp. EC1

Rhodococcus sp. EC1 showcases exceptional capabilities in degrading cyclohexane, demonstrating the biological relevance of cyclohexene derivatives in bioremediation strategies to address pollution from recalcitrant hydrocarbons (Lee & Cho, 2008).

Material Science and Nanotechnology

Gold Nanoparticle Assemblies

The electrical and optical properties of gold nanoparticles interlinked by organic dithiol derivatives, including those with cyclohexane cores, highlight the potential of cyclohexene derivatives in creating advanced materials for electronic and photonic applications (Wessels et al., 2004).

Safety and Hazards

Safety data sheets provide information about the hazards of a compound and the necessary precautions. For instance, a safety data sheet for a similar compound, 1-Cyclohexen-1-ylmethanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on “Cyclohexen-1-ylmethanethiol” could involve further exploration of its synthesis, properties, and potential applications. The development of new strategies for Hsp90 inhibition has been suggested as a promising future direction .

Properties

IUPAC Name

cyclohexen-1-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNUCRXMIKSERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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